3-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide
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Overview
Description
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
Thiazoles are synthesized by researchers for their wide range of biological activities . The synthesis of thiazole derivatives involves the reaction of α-haloketones with thioamides .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazole compounds undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Characterization
Research has focused on synthesizing and characterizing derivatives related to the naphthalene-carboxamide class of compounds, which include efforts towards understanding their chemical properties and crystalline structures. For instance, a study on the synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including naphthalene variants, provided insights into their molecular structures through various spectroscopic techniques and X-ray diffraction analysis. These compounds have been characterized for their potential in forming stable crystalline structures, offering a foundation for further exploration in various scientific applications (Özer et al., 2009).
Biological Activities
Research has also explored the biological activities of naphthalene-carboxamide derivatives, investigating their potential in fields such as antibacterial, anticancer, and anti-inflammatory applications. For instance:
- Antibacterial and Herbicidal Activity: Studies on ring-substituted 3-hydroxynaphthalene-2-carboxanilides have demonstrated significant biological activities, including inhibition of photosynthetic electron transport and antimicrobial effects against various bacterial strains (Kos et al., 2013).
- Anticancer Evaluation: Synthesis and evaluation of 2-(naphthalen-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives have shown promising in vitro anticancer activity, highlighting the potential of naphthalene-carboxamide derivatives in oncology research (Salahuddin et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-25-19-12-16-10-6-5-9-15(16)11-17(19)20(24)23-21-22-18(13-26-21)14-7-3-2-4-8-14/h2-13H,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBRXZVHBZCFIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(4-phenylthiazol-2-yl)-2-naphthamide |
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